N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine
Description
Structural Overview of N-(4-Chlorobenzyl)-6-Nitro-4-Quinazolinamine
This compound exhibits a complex molecular structure that integrates multiple functional groups within a heterocyclic framework. The compound possesses the molecular formula C₁₅H₁₁ClN₄O₂ with a molar mass of 314.73 grams per mole, as documented in chemical databases. The structural architecture centers around a quinazoline ring system, which consists of a benzene ring fused to a pyrimidine ring, creating a bicyclic nitrogen-containing heterocycle that serves as the fundamental scaffold for this compound family.
The quinazoline core in this compound features specific substitution patterns that define its chemical identity and properties. At the 4-position of the quinazoline ring, the compound bears an amine group that is further substituted with a 4-chlorobenzyl moiety, creating an N-(4-chlorobenzyl) substituent that significantly influences the compound's electronic properties and potential reactivity patterns. The benzyl group introduces aromatic character through its phenyl ring, while the chlorine substituent at the para position of this benzyl group contributes electron-withdrawing effects that can modulate the overall electronic distribution within the molecule.
The 6-position of the quinazoline ring system accommodates a nitro group, which represents another crucial structural feature that impacts both the compound's chemical behavior and its potential biological activity. The nitro group, characterized by its strong electron-withdrawing nature, creates significant electronic effects throughout the conjugated system and influences both the reactivity and stability of the compound. This positioning of the nitro group at the 6-position places it in the benzene portion of the quinazoline ring, where it can participate in electronic communication with both the quinazoline nitrogen atoms and the aromatic system.
The combination of these structural elements creates a molecule with distinct electronic properties and potential for diverse chemical interactions. The presence of multiple nitrogen atoms within the quinazoline core provides sites for hydrogen bonding and coordination chemistry, while the aromatic systems contribute to π-π stacking interactions and other non-covalent binding modes. The electron-withdrawing effects of both the chlorine atom and the nitro group create regions of positive electrostatic potential that can influence molecular recognition and binding affinity in various chemical contexts.
| Structural Feature | Position | Chemical Effect |
|---|---|---|
| Quinazoline Core | Central scaffold | Provides nitrogen coordination sites and aromatic character |
| 4-Chlorobenzyl Group | N-4 position | Introduces aromatic character and electron-withdrawing effects |
| Nitro Group | 6-position | Strong electron-withdrawing influence on ring system |
| Chlorine Substituent | Para position of benzyl | Modulates electronic properties of aromatic ring |
Historical Development of Quinazolinamine Derivatives in Chemical Research
The development of quinazolinamine derivatives has followed a trajectory that reflects the broader evolution of heterocyclic chemistry as a scientific discipline. Quinazoline and quinazolinone compounds have attracted considerable attention from researchers due to their diverse biological activities and synthetic accessibility, leading to extensive investigation of their chemical properties and potential applications. The historical progression of quinazolinamine research can be traced through several decades of systematic study, during which chemists have explored various synthetic methodologies and structural modifications to optimize both chemical properties and biological activities.
Early research in quinazoline chemistry focused primarily on fundamental synthetic approaches and basic characterization of these heterocyclic systems. The initial work established foundational knowledge about the reactivity patterns of quinazoline rings and identified key structural features that influence chemical behavior. As synthetic methodologies evolved, researchers began to explore more complex substitution patterns and developed sophisticated approaches for introducing diverse functional groups at specific positions around the quinazoline core.
The progression toward quinazolinamine derivatives represented a significant advancement in the field, as the introduction of amine substituents at the 4-position of quinazoline rings opened new avenues for chemical modification and biological activity. This development was particularly important because 4-anilinoquinazoline derivatives demonstrated enhanced potential for medicinal chemistry applications, leading to increased research interest in this specific class of compounds. The systematic exploration of different aniline substituents and their effects on chemical and biological properties became a major focus of research efforts.
The specific development of nitro-substituted quinazolinamines emerged from efforts to understand how electron-withdrawing groups influence the properties of these heterocyclic systems. Research has shown that nitro groups at various positions around the quinazoline ring can significantly alter both chemical reactivity and biological activity profiles. The 6-nitro substitution pattern, as found in this compound, represents one approach to modulating the electronic properties of these compounds while maintaining synthetic accessibility.
Contemporary research in quinazolinamine chemistry continues to build upon these historical foundations while incorporating modern analytical techniques and computational approaches. Advanced spectroscopic methods have enabled more detailed characterization of these compounds, including comprehensive nuclear magnetic resonance studies and mass spectrometric analysis that provide insights into structural features and fragmentation patterns. The integration of computational chemistry has also contributed to understanding of electronic properties and molecular behavior, supporting the rational design of new quinazolinamine derivatives with targeted properties.
Academic Significance in Heterocyclic Chemistry and Medicinal Chemistry
This compound holds significant academic importance within the broader context of heterocyclic chemistry research, representing a model compound for understanding the fundamental principles that govern the behavior of nitrogen-containing aromatic systems. The quinazoline scaffold has been recognized as a privileged structure in medicinal chemistry, capable of binding at multiple sites with high affinity and facilitating the discovery of medicinally active compounds. This recognition has elevated the academic significance of quinazolinamine derivatives and established them as important subjects for systematic investigation.
The academic value of studying this compound extends beyond its individual properties to encompass broader principles of structure-activity relationships in heterocyclic chemistry. The compound serves as an excellent model for investigating how specific substitution patterns influence electronic properties, chemical reactivity, and potential biological activities. The combination of electron-withdrawing groups (nitro and chloro substituents) with the nitrogen-rich quinazoline core creates an ideal system for studying electronic effects and their propagation through conjugated aromatic systems.
From a synthetic chemistry perspective, this compound represents important challenges and opportunities in heterocyclic synthesis. The preparation of quinazolinamine derivatives requires sophisticated synthetic strategies that often involve multiple steps and careful control of reaction conditions. The development of efficient synthetic routes to compounds like this compound contributes to the broader understanding of heterocyclic synthesis and provides valuable methodological insights for preparing related structures.
The spectroscopic characterization of quinazolinamine derivatives has contributed significantly to the development of analytical techniques for heterocyclic compounds. Nuclear magnetic resonance spectroscopy studies of these compounds have provided detailed insights into their structural features and dynamic behavior in solution. The characteristic chemical shift patterns and coupling constants observed in quinazolinamine spectra have established important benchmarks for interpreting the spectroscopic data of related heterocyclic systems.
The medicinal chemistry significance of quinazolinamine derivatives has been demonstrated through their diverse biological activities, including antimicrobial and cytotoxic properties. Research has shown that quinazoline derivatives can exhibit antibacterial, antifungal, anticonvulsant, anti-inflammatory, and anticancer activities, establishing them as important pharmacophores in drug discovery. The specific structural features present in this compound, including the chlorobenzyl substituent and nitro group, represent modifications that can significantly influence biological activity profiles.
| Research Area | Academic Contribution | Significance |
|---|---|---|
| Synthetic Methodology | Development of quinazolinamine synthesis | Advances in heterocyclic chemistry |
| Structure-Activity Studies | Electronic effects of substitution patterns | Understanding of molecular properties |
| Spectroscopic Analysis | Characterization techniques for heterocycles | Analytical method development |
| Medicinal Chemistry | Biological activity investigations | Drug discovery applications |
Research Objectives and Knowledge Gaps
Current research objectives in the study of this compound and related compounds focus on addressing several significant knowledge gaps that persist in our understanding of quinazolinamine chemistry. One primary objective involves the development of more efficient synthetic methodologies that can provide improved access to these complex heterocyclic structures while minimizing synthetic steps and reducing the use of hazardous reagents. The multi-step synthesis typically required for quinazolinamine preparation presents opportunities for methodological improvements that could enhance both academic and practical applications.
A significant knowledge gap exists in the comprehensive understanding of the relationship between specific structural modifications and resulting chemical properties in quinazolinamine systems. While general trends have been established regarding the effects of electron-withdrawing and electron-donating substituents, detailed quantitative structure-property relationships remain incompletely characterized. Research objectives in this area focus on developing predictive models that can guide the rational design of new quinazolinamine derivatives with targeted properties.
The spectroscopic characterization of quinazolinamine derivatives, while extensively studied, continues to present opportunities for more detailed investigation. Advanced nuclear magnetic resonance techniques, including two-dimensional correlation experiments and dynamic nuclear magnetic resonance studies, could provide additional insights into the conformational behavior and electronic properties of these compounds. Research objectives in this area aim to establish more comprehensive spectroscopic databases that can support structural identification and property prediction for new quinazolinamine derivatives.
Another important research objective involves investigating the chemical reactivity patterns of quinazolinamine derivatives under various conditions. The presence of multiple reactive sites within these molecules, including the quinazoline nitrogen atoms, the amine substituent, and the nitro group, creates complex reactivity profiles that require systematic investigation. Understanding these reactivity patterns is essential for developing new synthetic transformations and for predicting the stability and degradation pathways of these compounds.
The potential biological activities of quinazolinamine derivatives represent another area where significant knowledge gaps persist. While general antimicrobial and cytotoxic activities have been documented for many quinazoline derivatives, the specific mechanisms of action and structure-activity relationships for compounds like this compound require more detailed investigation. Research objectives in this area focus on elucidating the molecular basis for biological activities and developing more potent and selective derivatives.
Environmental fate and transport properties of quinazolinamine derivatives represent an emerging area of research interest, particularly as these compounds find increased applications in various chemical processes. Understanding the environmental behavior of these compounds, including their persistence, bioaccumulation potential, and degradation pathways, is becoming increasingly important for responsible chemical development and application.
| Research Area | Current Knowledge Gap | Research Objective |
|---|---|---|
| Synthetic Methodology | Limited efficient routes | Develop improved synthetic approaches |
| Structure-Property Relationships | Incomplete quantitative understanding | Establish predictive models |
| Spectroscopic Properties | Need for comprehensive databases | Advanced characterization studies |
| Chemical Reactivity | Complex reactivity patterns | Systematic reactivity investigation |
| Biological Activities | Mechanism of action unclear | Elucidate molecular basis of activity |
| Environmental Properties | Unknown fate and transport | Assess environmental behavior |
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-nitroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c16-11-3-1-10(2-4-11)8-17-15-13-7-12(20(21)22)5-6-14(13)18-9-19-15/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTNGFYJBUGPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine typically involves the following steps:
Substitution: The 4-chlorobenzyl group is introduced through a substitution reaction. This can be done by reacting 4-chlorobenzyl chloride with the appropriate quinazoline derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Amidation: The final step involves the formation of the amine group at the 1-position of the quinazoline ring. This can be achieved through an amidation reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The 4-chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of N-(4-chlorobenzyl)-6-amino-4-quinazolinamine.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine has been investigated for its anticancer properties. Quinazoline derivatives are known to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that quinazoline-based compounds can target the epidermal growth factor receptor (EGFR), a common pathway in non-small cell lung cancer (NSCLC) treatment. The structure-activity relationship (SAR) studies indicate that modifications to the quinazoline core can enhance its potency against various cancer cell lines, including those resistant to conventional therapies .
Antimicrobial and Anti-inflammatory Properties
Research indicates that quinazoline derivatives exhibit significant antimicrobial and anti-inflammatory activities. This compound has been evaluated against various bacterial strains, showing promise as an antibacterial agent. Additionally, its anti-inflammatory potential has been explored in preclinical models, demonstrating efficacy in reducing inflammation markers .
Biological Mechanisms
The mechanism of action of this compound involves its interaction with biological macromolecules such as enzymes and receptors. The nitro group and quinazoline ring contribute to its binding affinity, enabling it to inhibit specific enzymatic activities crucial for cancer cell survival and proliferation. This compound's ability to induce apoptosis in cancer cells further underscores its therapeutic potential .
Industrial Applications
In addition to its medicinal uses, this compound serves as a building block for synthesizing more complex quinazoline derivatives. These derivatives are utilized in developing new materials and industrially relevant compounds, highlighting the compound's versatility beyond pharmacological applications .
Case Study 1: Anticancer Potential
A study demonstrated that this compound significantly inhibited the growth of NSCLC cells in vitro, showcasing its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, revealing promising antimicrobial activity that warrants further exploration for therapeutic applications in infectious diseases .
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The nitro group and the quinazoline ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Core Heterocycle : Unlike PCW-1001 (pyrazole core), this compound features a quinazoline scaffold, which is associated with DNA intercalation and kinase inhibition .
- Substituents : The 4-chlorobenzyl group is common across multiple compounds, but the addition of a nitro group in this compound enhances its electron-deficient character compared to simpler analogs like 4-nitrobenzylamine .
- Molecular Complexity : PCW-1001 exhibits higher molar mass and additional trifluoromethyl and sulfonamide groups, likely contributing to enhanced target affinity and metabolic stability .
Key Observations :
- Therapeutic Potential: PCW-1001’s antitumor activity highlights the significance of combining a chlorobenzyl group with a heterocyclic core for targeting cancer pathways . By contrast, this compound’s nitro-quinazoline structure may favor interactions with ATP-binding pockets in kinases, though experimental validation is needed .
- Functional Roles : 4-Nitrobenzylamine serves as a biochemical tool rather than a drug candidate, underscoring the importance of structural complexity in pharmacological efficacy .
Key Observations :
- Efficiency : The rapid synthesis of N-(4-chlorobenzyl)-N-ethylformamide (15 minutes) contrasts with the multi-step protocols required for PCW-1001, reflecting differences in molecular complexity .
- By-product Formation : Competitive alkylation in the synthesis of chlorobenzyl-containing compounds (e.g., di-substituted by-products) is a common challenge, necessitating optimized reaction conditions .
Biological Activity
N-(4-chlorobenzyl)-6-nitro-4-quinazolinamine is a compound belonging to the quinazoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity. This characteristic is crucial for its potential therapeutic applications, including anticancer and antimicrobial effects.
- Binding Affinity : The presence of the nitro group and the quinazoline ring enhances the binding affinity and specificity of the compound towards its targets.
Therapeutic Applications
Research indicates that this compound has several promising therapeutic applications:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their role as inhibitors of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Compounds similar to this compound have shown efficacy against various cancer cell lines .
- Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities, making it a candidate for further development in treating infections .
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of quinazoline derivatives, suggesting that this compound may also play a role in managing inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of quinazoline derivatives, including this compound:
- Inhibition of MERS-CoV : A study demonstrated that related quinazoline derivatives showed high inhibitory effects against MERS-CoV infection, indicating potential antiviral applications .
- Activity Against Non-Small Cell Lung Cancer (NSCLC) : Research on similar compounds revealed significant anti-proliferative effects against EGFR-mutant NSCLC cells, suggesting that this compound could be effective in treating this type of cancer .
- Photodynamic Effects : Quinazoline derivatives have been investigated for their photodynamic properties, which can lead to effective treatments for melanoma and other cancers through light activation .
Data Table
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
